molecular formula C10H7Br2F3OS B14038892 1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14038892
M. Wt: 392.03 g/mol
InChI Key: XIPKZKOERSHJDU-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7Br2F3OS. This compound is characterized by the presence of bromine, trifluoromethylthio, and phenyl groups, making it a unique and valuable chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards. The final product is purified through various techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogens or functional groups, while oxidation and reduction reactions produce various oxidized or reduced derivatives.

Scientific Research Applications

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethylthio)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2-(methoxymethyl)benzene

Uniqueness

1-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H7Br2F3OS

Molecular Weight

392.03 g/mol

IUPAC Name

1-bromo-1-[4-bromo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Br2F3OS/c1-5(16)9(12)7-3-2-6(11)4-8(7)17-10(13,14)15/h2-4,9H,1H3

InChI Key

XIPKZKOERSHJDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)SC(F)(F)F)Br

Origin of Product

United States

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